N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S3/c1-13-6-7-17(24-13)26(22,23)19-12-14-8-10-21(11-9-14)18-20-15-4-2-3-5-16(15)25-18/h2-7,14,19H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSONDNHXHFHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts by suppressing the COX enzymes. This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin. This inhibition can lead to a decrease in inflammation, as these molecules are key mediators of the inflammatory response.
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety, a piperidine ring, and a thiophene sulfonamide group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 306.39 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Below are detailed findings from various studies:
Antimicrobial Activity
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated potent antimicrobial activity against various pathogens. For instance, derivatives of similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The primary mechanism involves the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Biofilm Formation Inhibition : Recent studies have highlighted the compound's ability to inhibit biofilm formation, which is crucial for the treatment of chronic infections where biofilms protect bacteria from antibiotics .
Anti-inflammatory Activity
- Cyclooxygenase (COX) Inhibition : The compound acts as an inhibitor of COX enzymes, which play a vital role in the inflammatory response by converting arachidonic acid into prostaglandins . This inhibition leads to reduced production of inflammatory mediators.
- Biochemical Pathways : By affecting the arachidonic acid pathway, the compound may decrease inflammation and pain associated with various conditions.
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Antimicrobial Evaluation : In a study involving pyrazole derivatives incorporating thiazole and thiophene rings, compounds with structural similarities showed promising results against multiple bacterial strains .
- Anti-inflammatory Effects : A comparative analysis of thiazole derivatives indicated that those with specific substitutions exhibited enhanced anti-inflammatory effects, suggesting a structure-activity relationship (SAR) that could be applied to our compound .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Key Structural Variations
Substituent Impact
- Sulfonamide Position : The target compound’s sulfonamide is attached to a methylthiophene ring, unlike phenylthiazolyl benzenesulfonamides (), where sulfonamide directly links to the thiazole. This may alter target selectivity due to steric and electronic differences.
- Piperidine vs. Piperazine : describes a piperazinyl-thiazolecarboxamide with enhanced solubility via hydroxyethyl groups. The target’s piperidine lacks such polar groups, which may reduce aqueous solubility but improve membrane permeability.
- Electron-Withdrawing Groups : Nitro and fluoro substituents in anti-tubercular benzo[d]thiazoles () enhance activity against M. tuberculosis. The target’s methylthiophene is electron-neutral, suggesting divergent target interactions.
Comparison with Analogues :
- Phenylthiazolyl Benzenesulfonamides () : Synthesized via sulfonylation of thiazole amines, requiring milder conditions (room temperature, 5 hours) than nitrobenzo[d]thiazole derivatives (reflux, 8% NaOH) .
- Triazole-Thiones () : Utilize tautomerization-sensitive intermediates, contrasting with the target’s stable sulfonamide linkage.
Q & A
Q. What are the common synthetic routes for preparing N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide?
The synthesis typically involves coupling a benzo[d]thiazole-piperidine intermediate with a sulfonamide-bearing thiophene derivative. Key steps include:
- Step 1 : Synthesis of the benzo[d]thiazol-2-yl-piperidine core via cyclization or substitution reactions.
- Step 2 : Functionalization of the piperidine’s methyl group with a sulfonamide group using sulfonyl chlorides (e.g., 5-methylthiophene-2-sulfonyl chloride) in dry pyridine or DMF under controlled pH (5–6) to precipitate the product .
- Purification : Flash chromatography or recrystallization is used to isolate the target compound.
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic (benzo[d]thiazole, thiophene) and aliphatic (piperidine, methyl) proton environments .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : For molecular weight confirmation .
Q. What in vitro biological screening methods are used to evaluate its potential activity?
- Kinase Inhibition Assays : For compounds with a benzo[d]thiazole moiety (known to target kinases like SphK1), fluorescence-based or radiometric assays measure IC₅₀ values .
- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonamide coupling?
Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity of sulfonyl chlorides .
- Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition.
- Stoichiometry : Excess sulfonyl chloride (1.1–1.5 equivalents) ensures complete reaction .
- Acidification : Controlled pH (5–6) during workup minimizes side reactions .
Q. What computational strategies are employed to predict binding modes with biological targets?
- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with kinase active sites (e.g., SphK1) using the compound’s 3D structure .
- Molecular Dynamics (MD) Simulations : To assess stability of ligand-receptor complexes over time .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., methylthiophene) with bioactivity .
Q. How can conflicting bioactivity data from different studies be resolved?
- Dose-Response Repetition : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
- Structural Confirmation : Ensure compound integrity (e.g., tautomerism in thiophene sulfonamides may alter activity) .
- Target Selectivity Profiling : Use kinase inhibitor panels to rule off-target effects .
Q. What role does the methylthiophene sulfonamide moiety play in biological activity?
- Hydrophobic Interactions : The methyl group enhances membrane permeability, while the sulfonamide acts as a hydrogen bond acceptor with target proteins .
- Electron-Withdrawing Effects : The sulfonyl group stabilizes charge distribution, critical for enzyme inhibition .
Q. How is stereochemical complexity addressed in analogs of this compound?
- Chiral Chromatography : To separate enantiomers of piperidine derivatives .
- X-ray Crystallography : Resolves absolute configuration of crystalline intermediates .
- Circular Dichroism (CD) : For solution-phase conformational analysis .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time).
- Compound Stability : Test degradation under assay conditions via HPLC .
- Enzyme Source : Use recombinant human kinases instead of animal-derived variants .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
